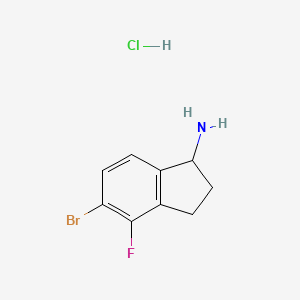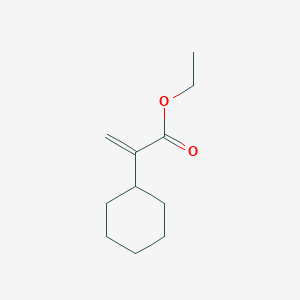![molecular formula C12H26ClN B13545981 [3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is an organic compound with the molecular formula C12H26ClN It is a hydrochloride salt of a cyclohexane derivative, featuring an aminomethyl group attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride typically involves the following steps:
Formation of the Aminomethyl Group: The starting material, cyclohexane, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions. This involves the reaction of the aminomethylcyclohexane with a pentyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reductive Amination: Using a flow reactor, the aldehyde or ketone intermediate is continuously fed into the reactor along with the amine and reducing agent.
Continuous Alkylation: The aminomethylcyclohexane is then continuously reacted with the pentyl halide in a separate flow reactor.
Salt Formation: The final product is continuously treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized and purified.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids.
Reduction Products: Reduced forms such as amines and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Aminomethyl)pentyl]cyclohexanehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit activity against various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Wirkmechanismus
The mechanism by which [3-(Aminomethyl)pentyl]cyclohexanehydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes, affecting membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Aminomethyl)butyl]cyclohexanehydrochloride: Similar structure but with a butyl chain instead of a pentyl chain.
[3-(Aminomethyl)hexyl]cyclohexanehydrochloride: Similar structure but with a hexyl chain instead of a pentyl chain.
[3-(Aminomethyl)propyl]cyclohexanehydrochloride: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is unique due to its specific chain length and the presence of the aminomethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The pentyl chain length offers optimal flexibility and interaction potential compared to shorter or longer chains.
Eigenschaften
Molekularformel |
C12H26ClN |
|---|---|
Molekulargewicht |
219.79 g/mol |
IUPAC-Name |
4-cyclohexyl-2-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-2-11(10-13)8-9-12-6-4-3-5-7-12;/h11-12H,2-10,13H2,1H3;1H |
InChI-Schlüssel |
ZANKUSATTDUWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1CCCCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)



![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)


